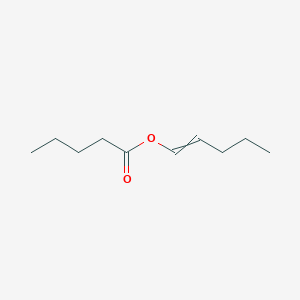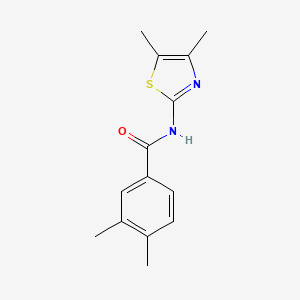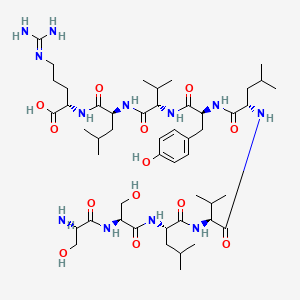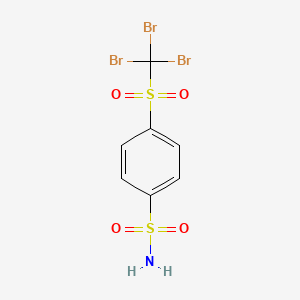silane CAS No. 830345-46-5](/img/structure/B14230231.png)
[(3,3-Dimethyl-2-phenylpentan-2-yl)peroxy](triethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane is a chemical compound with the molecular formula C18H32O2Si. This compound is known for its unique structure, which includes a peroxy group attached to a silane moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane typically involves the reaction of 3,3-dimethyl-2-phenylpentan-2-ol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The resulting product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and may include additional steps such as recrystallization or solvent extraction to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxy group can be reduced to form the corresponding alcohol.
Substitution: The silane group can undergo substitution reactions, where the triethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane involves the interaction of its peroxy group with various substrates. The peroxy group can donate oxygen atoms, facilitating oxidation reactions. The silane moiety can undergo hydrolysis or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane can be compared with other peroxy silanes and related compounds:
(3,3-Dimethyl-2-phenyl-2-butanyl)peroxysilane: Similar structure but different alkyl chain length.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different silane group.
(3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane: Similar structure but different alkyl groups on the silane.
The uniqueness of (3,3-Dimethyl-2-phenylpentan-2-yl)peroxysilane lies in its specific combination of functional groups, which imparts distinct reactivity and applications.
Properties
CAS No. |
830345-46-5 |
|---|---|
Molecular Formula |
C19H34O2Si |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
(3,3-dimethyl-2-phenylpentan-2-yl)peroxy-triethylsilane |
InChI |
InChI=1S/C19H34O2Si/c1-8-18(5,6)19(7,17-15-13-12-14-16-17)20-21-22(9-2,10-3)11-4/h12-16H,8-11H2,1-7H3 |
InChI Key |
MXDOVBOIPLQYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C)(C1=CC=CC=C1)OO[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
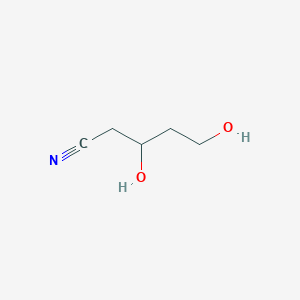
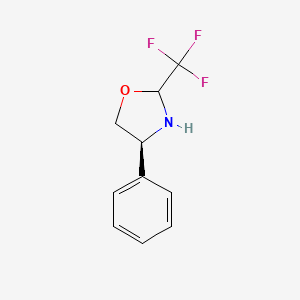


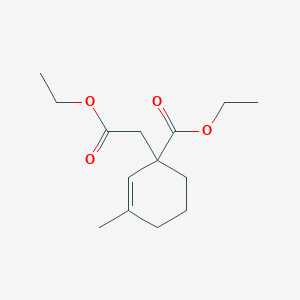
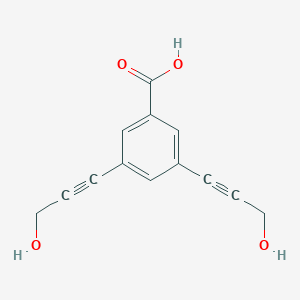
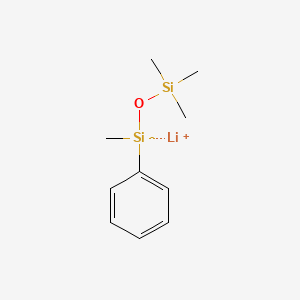
![3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile](/img/structure/B14230210.png)
